molecular formula C30H50O2 B1631456 Cycloart-22-ene-3,25-diol CAS No. 97456-49-0

Cycloart-22-ene-3,25-diol

Cat. No. B1631456
CAS RN: 97456-49-0
M. Wt: 442.7 g/mol
InChI Key: MAAZYVBWMZJVAO-VUTQOURGSA-N
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Description

Cycloart-22-ene-3,25-diol is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . It has been found to show dose-dependent antioxidant activity .


Synthesis Analysis

The synthesis of Cycloart-22-ene-3,25-diol has been reported in a study . The compound was isolated from the aerial part of Daphne pedunculata . The structure was elucidated via combinational analysis of HR-MS and NMR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of Cycloart-22-ene-3,25-diol includes a total of 86 bonds, with 36 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and several rings of different sizes .

Scientific Research Applications

Antihyperglycemic Activity:

Cycloart-22-ene-3,25-diol has shown promise in managing hyperglycemia. Researchers have investigated its effects on blood glucose levels, particularly in alloxan-induced diabetic mice . Further studies could explore its potential as a natural antidiabetic agent.

Antioxidant Properties:

This compound exhibits robust antioxidant activity. It surpasses β-tocopherol in various assays, including DPPH radical scavenging, reducing power, superoxide scavenging, and more . Its ability to neutralize free radicals makes it an attractive candidate for health-related applications.

Antibacterial and Antifungal Effects:

Cycloart-22-ene-3,25-diol demonstrates broad-spectrum antibacterial activity and strong antifungal effects against yeast-type fungi. These properties could be harnessed for developing novel antimicrobial agents .

Immunomodulation:

Triterpenoids like cycloartane derivatives often influence the immune system. While specific studies on this compound are limited, its structural similarity to other immunomodulatory triterpenoids suggests potential immunomodulating effects .

Neuroprotective Potential:

Although not extensively explored, cycloartane triterpenoids have been associated with neuroprotection. Investigating the impact of Cycloart-22-ene-3,25-diol on neuronal health could reveal valuable insights .

Antitumor Activity:

While research on this specific compound is scarce, related cycloartane derivatives have demonstrated antitumor effects. Further investigations could unveil its potential in cancer therapy .

properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAZYVBWMZJVAO-VUTQOURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloart-22-ene-3,25-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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